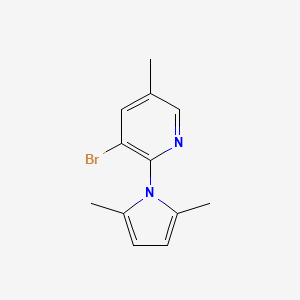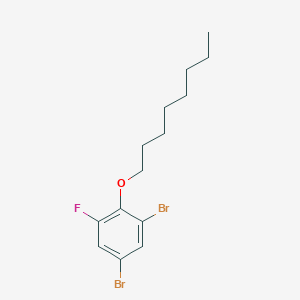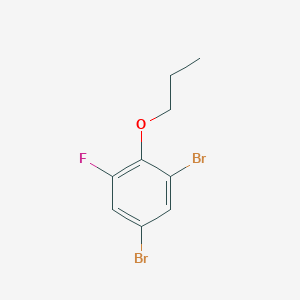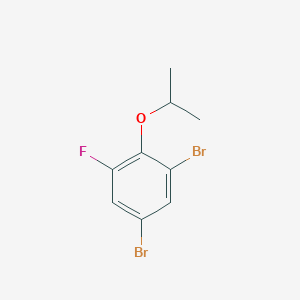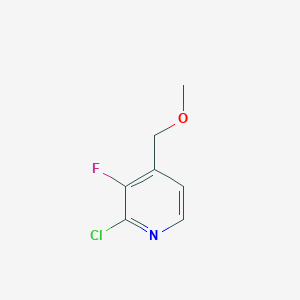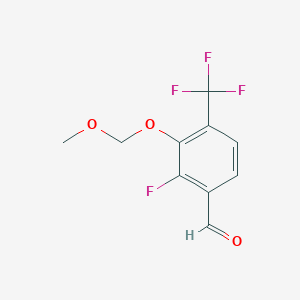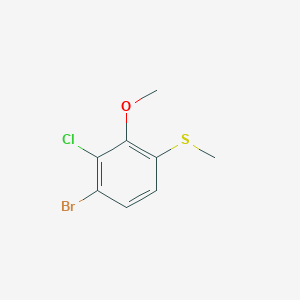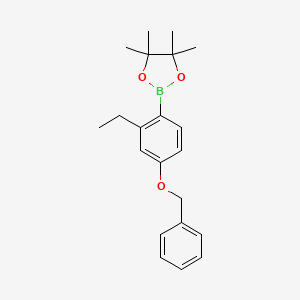
2-(4-(Benzyloxy)-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Benzyloxy)-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as BEDT-TTF, is a molecule of interest in the field of organic chemistry due to its unique structure and properties. BEDT-TTF is a conjugated organic molecule comprised of a central core of two benzene rings connected by a single oxygen atom, with two ethyl groups and a benzyloxy group attached to the central core. This molecule exhibits a wide range of properties, including high electrical conductivity, optical transparency, and thermal stability, making it a promising material for use in a variety of scientific applications.
Wissenschaftliche Forschungsanwendungen
Synthesis of Boronic Esters
S. A. E. El Bialy et al. (2011) detailed the synthesis of new benzyloxycyanoboronic esters, including 2-benzyloxy-6-cyanophenyl-4,4,5,5-tetramethyl-[1,3,2]-dioxaborolane. These compounds are significant in the synthesis of various pharmaceuticals and fine chemicals (El Bialy et al., 2011).
Borylation of Arylbromides
J. Takagi and T. Yamakawa (2013) explored the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of arylbromides. This method proved particularly effective for arylbromides with sulfonyl groups, showcasing the versatility of this compound in chemical synthesis (Takagi & Yamakawa, 2013).
Applications in Polymer and Material Science
Boron Capped Polyenes
B. Das et al. (2015) developed novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These compounds were utilized in synthesizing boron-containing polyene systems, which are potential intermediates for new materials in LCD technology and also being tested for therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Color Polymers for Electronic Applications
Irina Welterlich et al. (2012) synthesized polymers containing isoDPP units in the main chain, resulting in deeply colored polymers. These polymers showed good solubility in organic solvents and potential applications in electronics due to their unique optical properties (Welterlich, Charov, & Tieke, 2012).
Structural and Theoretical Studies
Structural Analysis and DFT Studies
P.-Y. Huang et al. (2021) performed structural, crystallographic, and conformational analyses on boric acid ester intermediates, including methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. Their research involved comparing molecular structures optimized by density functional theory (DFT) with X-ray diffraction results, providing insights into the physicochemical properties of these compounds (Huang et al., 2021).
Wirkmechanismus
Target of Action
Similar compounds such as boron reagents are widely used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling, which is a powerful tool for the formation of carbon-carbon bonds .
Mode of Action
The mode of action of this compound is likely related to its role in the Suzuki–Miyaura cross-coupling reaction. In this reaction, the boron compound acts as a nucleophile, transferring an organic group to a palladium complex . This reaction is facilitated by the presence of a base and a suitable solvent .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura cross-coupling reaction, in which similar compounds are involved, plays a crucial role in the synthesis of various biologically active compounds . These compounds can affect a wide range of biochemical pathways, depending on their specific structures and properties.
Pharmacokinetics
The properties of similar compounds can be tailored for application under specific conditions in suzuki–miyaura cross-coupling reactions , which suggests that the pharmacokinetic properties of this compound might also be adjustable.
Result of Action
The products of suzuki–miyaura cross-coupling reactions, in which similar compounds are involved, can have a wide range of effects, depending on their specific structures and properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which similar compounds are involved, requires the presence of a base and a suitable solvent . The reaction is also influenced by temperature and the nature of the palladium catalyst .
Eigenschaften
IUPAC Name |
2-(2-ethyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BO3/c1-6-17-14-18(23-15-16-10-8-7-9-11-16)12-13-19(17)22-24-20(2,3)21(4,5)25-22/h7-14H,6,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPDDTOIPKRVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

